

MB 543 DBCO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MB 543 DBCO

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This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of **MB 543 DBCO**, a fluorescent probe widely utilized in copper-free click chemistry applications. The following sections detail the core physicochemical properties, experimental protocols for its use and stability assessment, and visual workflows to aid in experimental design.

Core Physicochemical Properties of MB 543 DBCO

MB 543 DBCO is an orange-colored, water-soluble fluorescent dye.^{[1][2][3][4]} It is based on a novel class of rhodamine dyes, which contributes to its high photostability and pH-insensitivity.^{[2][5]} The dibenzocyclooctyne (DBCO) group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for bioconjugation.^{[1][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **MB 543 DBCO** based on available technical specifications.

Property	Value	Source(s)
Molecular Weight	1074.34 g/mol (also cited as 1076.22, 1078.3)	[2][4][6]
Appearance	Red solid	[2]
Excitation Maximum (λ_{ex})	543 nm (also cited as 544 nm)	[1][2][3]
Emission Maximum (λ_{em})	563 nm (also cited as 560 nm, 566 nm)	[1][2][3]
Extinction Coefficient	105,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Purity	>95% (HPLC) (also cited as >90%, 98%)	[2][3][6]

Table 1: Physicochemical Properties of **MB 543 DBCO**

Solubility Characteristics

MB 543 DBCO exhibits favorable solubility in a range of common laboratory solvents, a critical factor for its application in diverse experimental settings.

Solvent	Solubility	Source(s)
Water	Soluble	[2][3][5]
Dimethyl Sulfoxide (DMSO)	Soluble	[2][3][5]
Dimethylformamide (DMF)	Soluble	[2][3][5]
Methanol (MeOH)	Soluble	[2][5]

Table 2: Solubility Profile of **MB 543 DBCO**

The high water solubility of **MB 543 DBCO** is a significant advantage, particularly for bioconjugation reactions in aqueous buffers, as it minimizes the need for organic co-solvents that can be detrimental to biological samples.[7][8]

Stability Profile

The stability of **MB 543 DBCO** under various conditions is crucial for ensuring reproducible experimental outcomes and for the long-term integrity of labeled biomolecules.

Condition	Recommendation	Source(s)
Storage (Solid)	-20°C, desiccated, protected from light and moisture.	[1] [2] [3] [5]
Long-term Stability	1 year under recommended storage conditions.	[3]
Shipping	Ambient temperature.	[1] [2] [5]
pH Range	Stable and pH-insensitive from pH 3 to 10.	[1] [3] [4]
DBCO Moiety Stability	The DBCO group is stable for long-term storage. DBCO-modified oligonucleotides are stable to deprotection with ammonium hydroxide. DBCO-modified goat IgG shows a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage of DBCO-conjugates.	[9] [10] [11]
Post-Conjugation (Triazole Linkage)	The triazole bond formed via the DBCO-azide reaction is stable under physiological conditions.	[9] [10] [12]

Table 3: Stability and Storage Recommendations for **MB 543 DBCO**

Experimental Protocols

Protocol for General Bioconjugation via Copper-Free Click Chemistry

This protocol outlines a general workflow for labeling an azide-modified biomolecule with **MB 543 DBCO**.

- Reagent Preparation:
 - Prepare a stock solution of **MB 543 DBCO** in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
 - Dissolve the azide-modified biomolecule (e.g., protein, oligo) in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.^[9]
- Conjugation Reaction:
 - Add the **MB 543 DBCO** stock solution to the azide-modified biomolecule. A molar excess of the dye (typically 3-10 fold) is recommended to ensure efficient labeling.
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
- Purification:
 - Remove excess, unreacted **MB 543 DBCO** from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (e.g., gel filtration columns), dialysis, or precipitation.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 543 nm (for MB 543).

Protocol for Assessing Serum Stability of MB 543 DBCO Conjugates

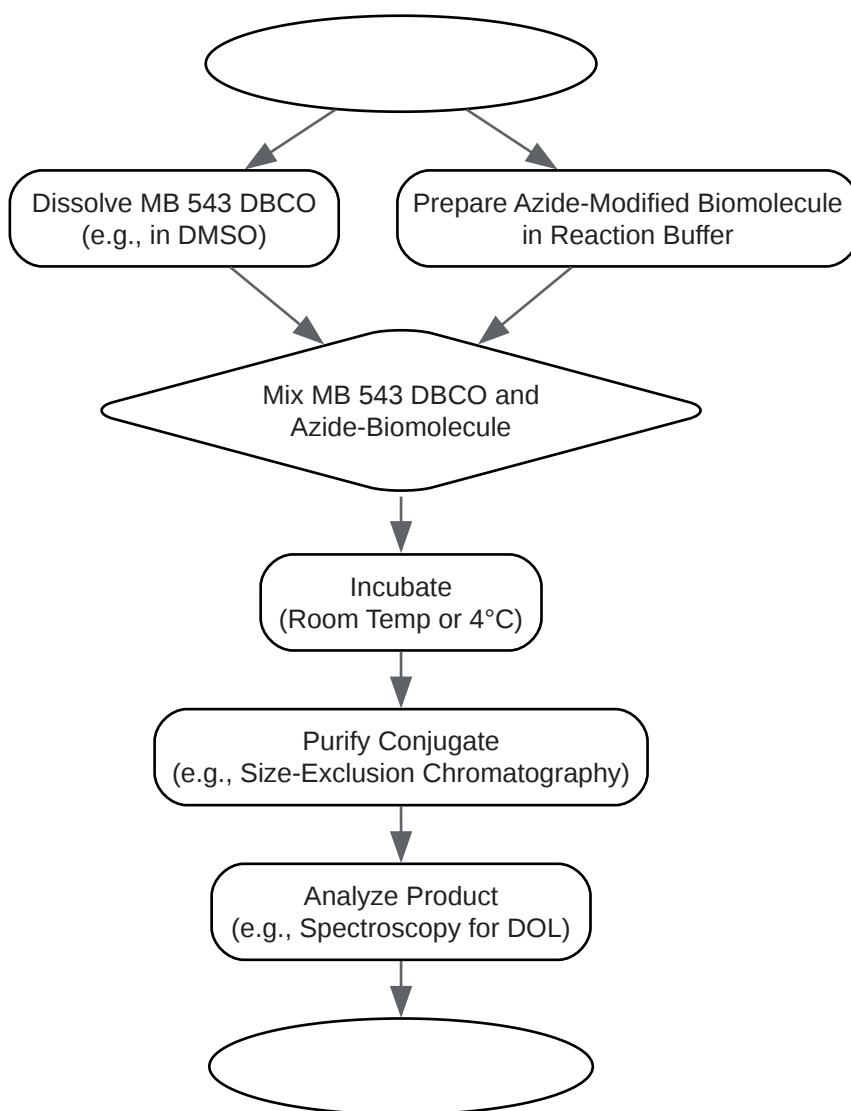
This protocol provides a method to evaluate the stability of a biomolecule labeled with **MB 543 DBCO** in a serum environment.[\[12\]](#)

- Sample Preparation:
 - Prepare a stock solution of the purified **MB 543 DBCO**-biomolecule conjugate in PBS.[\[12\]](#)
 - Dilute the conjugate stock solution into fresh serum to a final concentration of 1 mg/mL.[\[12\]](#)
 - As a control, prepare a sample by diluting the conjugate stock solution in PBS to the same final concentration.[\[12\]](#)
- Incubation:
 - Incubate both the serum and PBS samples at 37°C.[\[12\]](#)
- Time-Point Analysis:
 - At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[\[12\]](#)
- Analysis by HPLC:
 - Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the conjugate over time. A decrease in the peak corresponding to the intact conjugate and the appearance of new peaks would indicate degradation.

Visualizing Workflows and Reactions

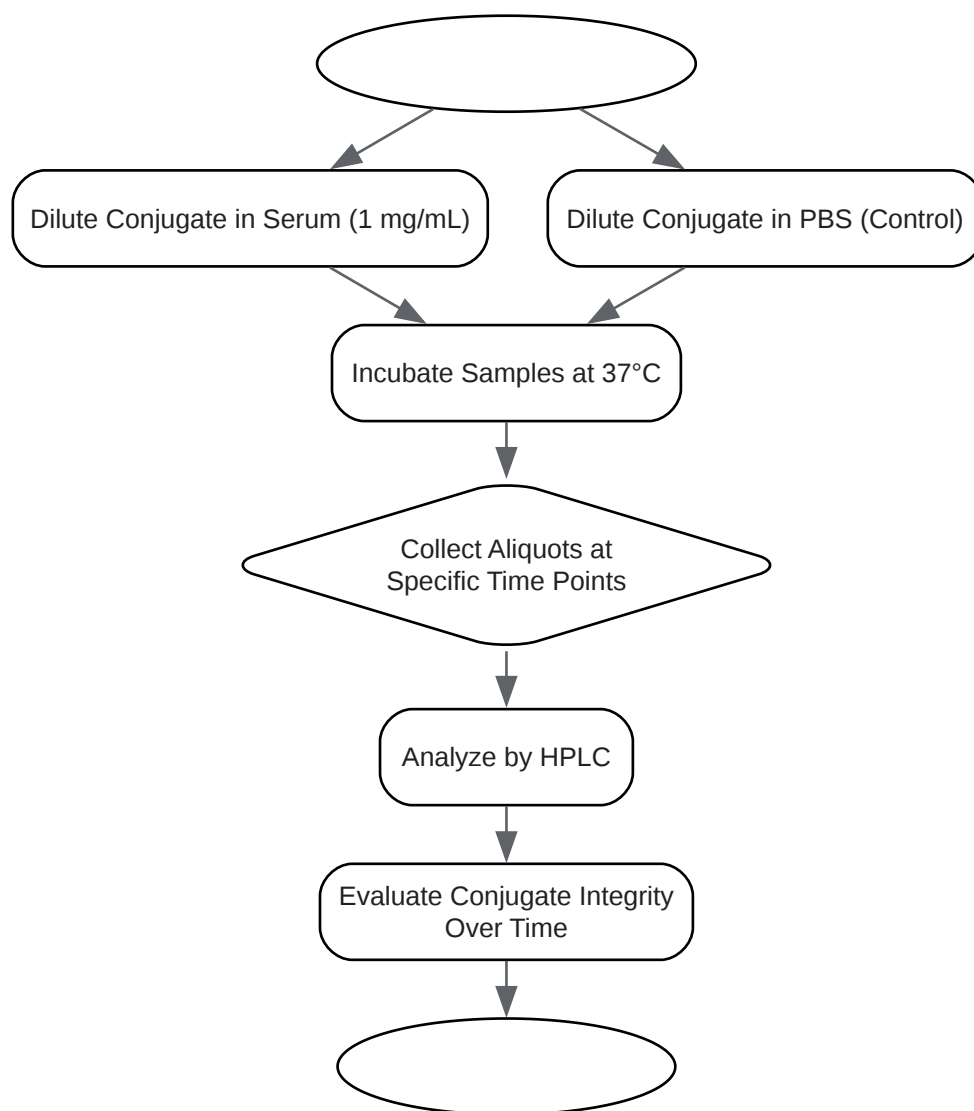
The following diagrams illustrate the core reaction and experimental workflows associated with **MB 543 DBCO**.

Caption: SPAAC "Click" Chemistry Reaction.



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Caption: General Bioconjugation Workflow.



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Caption: Serum Stability Assessment Workflow.

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- To cite this document: BenchChem. [MB 543 DBCO: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622433#mb-543-dbco-solubility-and-stability-characteristics]

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